N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate
Brand Name: Vulcanchem
CAS No.: 94291-63-1
VCID: VC17041838
InChI: InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol

N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate

CAS No.: 94291-63-1

Cat. No.: VC17041838

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate - 94291-63-1

Specification

CAS No. 94291-63-1
Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
IUPAC Name 2-hydroxy-2-oxoacetate;methyl-(11-methyl-6H-benzo[b][1]benzazepin-5-ylidene)azanium
Standard InChI InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key VYJQZYMXXLBFJC-UHFFFAOYSA-N
Canonical SMILES C[NH+]=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)[O-])O

Introduction

Molecular Information

  • IUPAC Name: N-(5,11-Dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate

  • Synonyms: Includes variations such as N-(5,11-dihydro-5-methyl-dibenz[b,f]azepin-10-ylidene)methylamine

  • Molecular Formula: C16H16N2 (base compound)

  • Molecular Weight: 236.31 g/mol (base compound) .

Structural Features

The compound features a dibenzoazepine core, which is a tricyclic structure comprising two benzene rings fused to an azepine (a seven-membered nitrogen-containing ring). The methyl group and iminium functionality provide additional reactivity and binding potential.

PropertyValue
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
SMILES RepresentationCN=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C
InChIKeyGBGAKVVPCIFCRS-UHFFFAOYSA-N

Synthesis Pathways

The synthesis of this compound typically involves:

  • Base Compound Formation: The dibenzoazepine core is constructed through cyclization reactions involving benzene derivatives and nitrogen-containing precursors.

  • Functionalization: Introduction of the methyl group at the azepine nitrogen and formation of the iminium moiety.

  • Salt Formation: Reaction with oxalic acid leads to the formation of the hydrogen oxalate salt.

Related Derivatives

Several derivatives of the dibenzo[b,f]azepine framework have been synthesized for diverse applications:

  • Methylated Derivatives: Enhance solubility and reactivity.

  • Oxadiazole Substituents: Improve biological activity, such as antimicrobial or anticancer properties .

Pharmaceutical Applications

The dibenzoazepine scaffold is widely used in medicinal chemistry due to its bioactivity:

  • Antidepressants: Compounds like imipramine share structural similarities.

  • Antipsychotics: Modifications to the structure yield therapeutic agents targeting neurological disorders.

Research Potential

The compound's hydrogen oxalate salt form enhances solubility, making it suitable for studies in:

  • Drug delivery systems.

  • Binding affinity assays for receptor-targeted therapies.

Biological Activity

While specific bioactivity data for this compound is unavailable, related structures exhibit:

  • Antioxidant properties.

  • Antimicrobial effects against gram-positive and gram-negative bacteria .

Stability

The hydrogen oxalate salt improves stability under various pH conditions, making it ideal for pharmaceutical formulations.

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